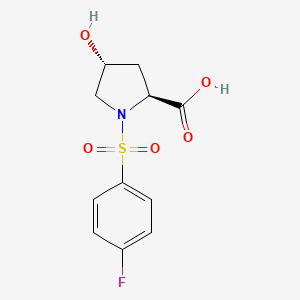

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a hydroxyl group and a carboxylic acid group, along with a 4-fluorobenzenesulfonyl moiety. Its unique stereochemistry and functional groups make it a valuable molecule for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via selective hydroxylation using reagents like osmium tetroxide or through catalytic hydrogenation.

Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation of a suitable intermediate, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted sulfonyl derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Agents

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been investigated for its potential use as an antidiabetic agent. Its mechanism of action involves modulation of glucose metabolism and insulin sensitivity, making it suitable for the treatment of type 2 diabetes. The compound operates in a glucose-dependent manner, which can help mitigate the risk of hypoglycemia often associated with traditional antidiabetic medications .

Inhibitors of Enzymatic Activity

This compound is also studied for its role as an inhibitor of specific enzymes related to metabolic pathways. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, this compound can enhance the levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis .

Research on Protein Interactions

In biochemical research, this compound is utilized to study protein-ligand interactions. Its sulfonamide group allows for specific binding to target proteins, facilitating the exploration of structure-activity relationships (SAR) in drug design .

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal evaluated the efficacy of this compound in diabetic animal models. The results indicated significant reductions in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Enzyme Inhibition

Another study focused on the compound’s inhibition of DPP-IV activity. In vitro assays demonstrated that the compound effectively inhibited DPP-IV with an IC50 value indicating potency comparable to existing DPP-IV inhibitors used in clinical settings. This study highlights the compound's potential for further development into a pharmaceutical agent targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-1-(4-methylbenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-1-(4-nitrobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom in the sulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. Fluorine’s electronegativity and small size allow it to form strong interactions with biological targets, often enhancing the compound’s potency and selectivity.

Actividad Biológica

(2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes treatment and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₈FNO₄S

- Molecular Weight : 233.23 g/mol

- CAS Number : 349-88-2

The presence of a fluorobenzenesulfonyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones such as GLP-1. Inhibition of DPP-IV leads to increased levels of GLP-1, which plays a crucial role in glucose metabolism and insulin secretion, thereby providing therapeutic benefits in type 2 diabetes management.

Key Findings on DPP-IV Inhibition

- Inhibition Potency : The compound exhibits an IC₅₀ value of approximately 5.34 nM against DPP-IV, indicating high potency in inhibiting this enzyme .

- Selectivity : It shows significant selectivity against related peptidases such as DPP-8 and DPP-9, with selectivity ratios exceeding 600-fold .

Biological Activity in Cancer Models

Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against COLO201 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The compound induced cell cycle arrest in specific phases depending on the concentration used .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Proliferation Index (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| COLO201 | 10 | 35 | G2/M |

| MDA-MB-231 | 30 | Decreased | G0/G1 |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies conducted in animal models indicate favorable absorption and distribution characteristics for this compound. A single oral dose resulted in significant inhibition of plasma DPP-IV activity and improved glucose tolerance in Zucker fatty rats .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving Zucker rats, administration of the compound led to a marked increase in active GLP-1 levels and improved insulin secretion during glucose tolerance tests .

- Oncological Applications : A study reported that treatment with the compound resulted in reduced tumor growth rates in xenograft models of breast cancer, suggesting its potential as an adjunct therapy alongside traditional chemotherapeutics .

Propiedades

IUPAC Name |

(2S,4R)-1-(4-fluorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO5S/c12-7-1-3-9(4-2-7)19(17,18)13-6-8(14)5-10(13)11(15)16/h1-4,8,10,14H,5-6H2,(H,15,16)/t8-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGDLFTYNVSOS-SCZZXKLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.